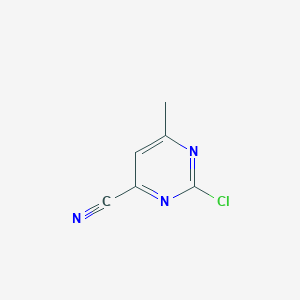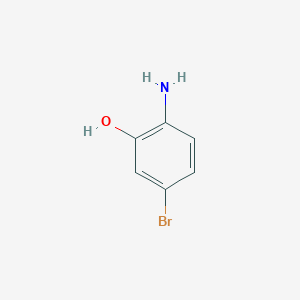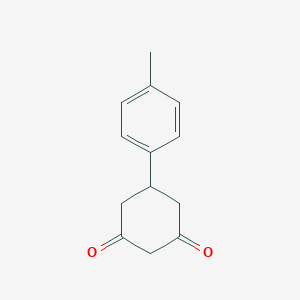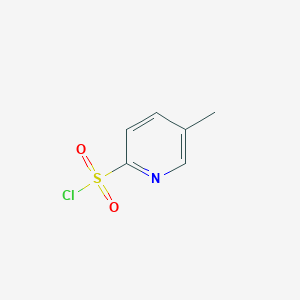
Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)- is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. This compound belongs to the category of sulfonyl piperazines, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)- is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the GABAergic, serotonergic, and dopaminergic systems. It has been suggested that it may modulate the activity of these neurotransmitter systems, leading to its pharmacological effects.
Biochemical and Physiological Effects:
Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)- has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory effects. Additionally, it has been found to inhibit the growth of cancer cells and parasitic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)- has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under standard laboratory conditions. It has also been found to have low toxicity in animal studies. However, its pharmacological effects are not fully understood, and further research is needed to elucidate its mechanism of action. Additionally, its potential side effects and interactions with other drugs are not well known.
Direcciones Futuras
There are several future directions for research on piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)-. One direction is to further investigate its mechanism of action and its potential interactions with other neurotransmitter systems in the brain. Another direction is to explore its potential use as an antidepressant and anxiolytic agent. Additionally, its antitumor and antiparasitic properties warrant further investigation. Finally, more research is needed to determine its potential side effects and interactions with other drugs.
Métodos De Síntesis
The synthesis of piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)- involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.
Aplicaciones Científicas De Investigación
Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)- has been studied for its potential pharmacological applications in various fields. It has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, it has been found to possess antitumor and antiparasitic properties.
Propiedades
Número CAS |
97629-66-8 |
|---|---|
Fórmula molecular |
C18H21ClN2O3S |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
1-benzyl-4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-17-8-7-16(19)13-18(17)25(22,23)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Clave InChI |
BSMGGFOLVQBMBH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Otros números CAS |
97629-66-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)




![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)


![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)